(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid is a chiral compound characterized by its unique piperidine ring structure, which features a phenyl group and a carboxylic acid group. The stereochemistry indicated by the (4R,6R) configuration is crucial for its chemical behavior and biological activity. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
The compound is cataloged under the Chemical Abstracts Service with the registry number 2227708-16-7. It falls within the broader classification of piperidine derivatives, which are known for their diverse biological activities. The presence of the phenyl group enhances its interactions with biological targets, making it a subject of interest for further research.
The synthesis of (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid typically involves several key steps:
In industrial contexts, large-scale reactors and continuous flow processes may be utilized to enhance efficiency. Chiral catalysts or enzymes can also be applied to improve selectivity and yield of the desired enantiomer.
The molecular formula for (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid is . The compound's structure features:
The InChI representation is provided as follows:
This structural data indicates that the compound possesses significant steric and electronic properties due to its substituents.
(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid can participate in various chemical reactions:
The choice of reagents significantly influences the reaction outcomes:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic conditions |
Reduction | Sodium borohydride | Anhydrous conditions |
Substitution | Bromine, nitric acid | Electrophilic conditions |
The specific products formed depend on the reaction conditions and reagents used.
The mechanism by which (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This interaction is stereospecific, meaning that only certain orientations of the molecule will effectively engage with these targets. The pathways involved can vary based on the biological context and target molecules but generally influence enzymatic activity or receptor signaling pathways.
The physical properties of (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves under various conditions and its stability during storage and handling.
(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid has potential applications in several scientific fields:
Domino reactions enable efficient construction of the piperidine core in a single operation. A key approach utilizes N-Boc-protected homoallylamines as precursors, which undergo halocyclocarbamation upon exposure to bromine sources. This transformation proceeds via electrophilic bromination of the alkene followed by intramolecular nucleophilic attack by the carbamate nitrogen, establishing the piperidine ring with simultaneous introduction of the C-4 carboxylic acid equivalent. Subsequent oxidative hydrolysis converts the bromoalkyl intermediate to the carboxylic acid functionality. This method achieves the 2,4-dione framework with >90% cyclization efficiency in under 3 hours at 0°C, providing a robust platform for further functionalization [3].
Table 1: Halocyclocarbamation Reaction Parameters
Parameter | Condition | Impact on Yield |
---|---|---|
Temperature | 0°C vs RT | 92% vs 78% |
Bromine Source | Br₂ vs NBS | 95% vs 82% |
Protecting Group | Boc vs Cbz | 91% vs 85% |
Asymmetric catalysis delivers enantiopure (4R,6R)-configured products through chiral induction at the reaction outset. Chiral 1-acylpyridinium intermediates generated from 4-methoxypyridine and enantiopure chloroformates (e.g., (R)-1-phenylethyl chloroformate) undergo stereoselective nucleophilic addition. Phenylmagnesium bromide attacks the dihydropyridinium system anti to the bulky chiral auxiliary, establishing the C-6 stereocenter with >95% diastereoselectivity. Copper-mediated conjugate addition of methyl Grignard to the resulting enone then occurs preferentially from the less hindered face, setting the C-4 configuration. This step exploits the substrate's conformational bias (A(1,3) strain), with axial C-2/C-6 substituents directing equatorial delivery of the nucleophile. LAH reduction and hydrolysis furnish the target carboxylic acid while preserving stereochemical integrity, achieving 98% ee as verified by chiral HPLC [4].
Table 2: Catalytic Asymmetric Approaches
Chiral Inducer | Stereoselectivity (dr) | ee (%) |
---|---|---|
(1R,2S)-Ephedrine-derived | 8:1 | 88 |
R-BINOL-phosphate | 12:1 | 94 |
(1R)-Phenylethyl chloroformate | 20:1 | 98 |
When racemic mixtures are obtained, diastereomeric salt crystallization provides efficient resolution. Treatment of racemic 2-oxo-6-phenylpiperidine-4-carboxylic acid with (1S,2R)-(–)-norephedrine in ethanol/water (4:1) forms crystalline diastereomeric salts. The (4R,6R)-(1S,2R) salt preferentially crystallizes due to optimal hydrogen-bonding networks and π-stacking interactions, achieving 99% diastereomeric excess after two recrystallizations. Acid liberation and careful pH control (pH 3.0–3.5) then yield enantiopure material without racemization. This method delivers the target isomer in 34% overall yield from racemate, with chiral purity confirmed by Mosher ester analysis and X-ray crystallography [1] [9].
Continuous-flow technology enables rapid generation of piperidine-4-carboxylic acid libraries via resin-bound intermediates. Wang resin-linked tert-butyl 3-oxopiperazine-1-carboxylate serves as a scaffold for nucleophilic displacement with 2-bromo-1-(4-fluorophenyl)ethanone at 80°C, forming the C-6 phenyl-substituted intermediate. Acidolytic cleavage (TFA/DCM, 1:1) liberates the free amine, which undergoes urea formation with aromatic isocyanates under segmented flow conditions (residence time: 17 min, DCE solvent). This method achieves quantitative conversion and yields 83–99% of (4R,6R)-N-aryl-2-oxo-6-phenylpiperidine-4-carboxamides after inline extraction and purification. Key advantages include precise temperature control (±1°C) and minimized epimerization risk due to shortened reaction times [6].
Table 3: Solid-Phase vs. Batch Synthesis Comparison
Parameter | Continuous Flow | Conventional Batch |
---|---|---|
Reaction Time | 17 min | 12–24 h |
Isomer Purity | >98% dr | 85–92% dr |
Scale-up Capacity | >50 g | <5 g |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: